8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione is a complex organic compound characterized by its unique structure, which includes a hexathiocane ring with a thione group and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methylamine derivative with a phenyl-substituted thiocarbamate in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with cellular pathways, modulating signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-(Methylamino)-2-oxo-1,2-dihydroquinoline: Known for its DNA gyrase inhibitory activity.
Methylamino- and dimethylaminoquinolines: Studied for their antimalarial properties.
Uniqueness
8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione is unique due to its hexathiocane ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
1083-85-8 |
---|---|
Molecular Formula |
C9H9NS7 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
8-(methylamino)-8-phenylhexathiocane-7-thione |
InChI |
InChI=1S/C9H9NS7/c1-10-9(7-5-3-2-4-6-7)8(11)12-14-16-17-15-13-9/h2-6,10H,1H3 |
InChI Key |
VCNMIYCVWSRLNL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(C(=S)SSSSSS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.